molecular formula C10H5ClFN3 B12981974 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline

4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline

Cat. No.: B12981974
M. Wt: 221.62 g/mol
InChI Key: YGQWMCWYFVXBOK-UHFFFAOYSA-N
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Description

4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with chlorine and fluorine substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium cyanide.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroimidazoquinoxalines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine and fluorine substituents enhances its reactivity and potential for therapeutic applications .

Properties

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

4-chloro-9-fluoroimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H5ClFN3/c11-10-8-4-13-5-15(8)9-6(12)2-1-3-7(9)14-10/h1-5H

InChI Key

YGQWMCWYFVXBOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N3C=NC=C3C(=N2)Cl

Origin of Product

United States

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